3-[2-(Pentyloxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-pentoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO.ClH/c1-2-3-4-9-14-10-7-12-6-5-8-13-11-12;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCIEDFSCVFPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-08-2 | |
| Record name | Piperidine, 3-[2-(pentyloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-(pentyloxy)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pentyloxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce piperidine derivatives with reduced functional groups .
Scientific Research Applications
3-[2-(Pentyloxy)ethyl]piperidine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its therapeutic and toxicological properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Substitutions at the 3-position of piperidine (as in 3-Methoxypiperidine HCl) may alter stereochemical interactions with biological targets .
Aromatic and Halogenated Piperidine Derivatives
Aromatic and halogenated substituents enhance receptor binding affinity in some contexts:
Key Findings :
- Aromatic substituents like methoxyphenyl (GZ-273B) show specific VMAT inhibition, suggesting substituent position critically affects activity .
Piperidine Derivatives with Complex Substituents
Bulkier groups impact steric hindrance and metabolic stability:
Key Findings :
- Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, improving drug half-life .
- Bulky substituents (e.g., phenethyl) may reduce off-target interactions but limit bioavailability .
Research Findings and Pharmacological Implications
- VMAT Inhibition : Piperidine derivatives with methoxyphenyl substituents (e.g., GZ-273B) demonstrated potent VMAT2 inhibition (IC₅₀ = 0.32 µM), suggesting the pentyloxyethyl analog might exhibit similar activity with optimized lipophilicity .
- Antimicrobial Activity: Thiopyrimidinone derivatives of piperidine (e.g., compounds 5a–c in ) showed efficacy against Staphylococcus aureus and Candida albicans, highlighting the role of nitrogenous side chains in antimicrobial action .
- Structural Trends : Alkoxy chains longer than methoxy (e.g., pentyloxy) may balance lipophilicity and solubility, making them suitable for central nervous system targets .
Biological Activity
Overview
3-[2-(Pentyloxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential therapeutic applications and biological activity. This compound is notable for its unique substitution pattern, which may influence its interaction with biological systems.
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. It has been shown to modulate neurotransmitter release, particularly in the central nervous system (CNS), by acting as an antagonist or inverse agonist at histamine H3 receptors. These receptors play a critical role in regulating neurotransmitter levels, and their modulation can have significant implications for treating neurological disorders .
- IUPAC Name : 3-(2-pentoxyethyl)piperidine; hydrochloride
- CAS Number : 1219949-08-2
- Molecular Formula : C12H25ClN2O
- Molecular Weight : 236.79 g/mol
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity as a histamine H3 receptor antagonist. The compound has been evaluated alongside other piperidine derivatives, showing comparable or enhanced potency in modulating receptor activity.
| Compound | pA2 Value | Receptor Type |
|---|---|---|
| This compound | 8.47 | H3 |
| Reference Compound (Thioperamide) | 8.67 | H3 |
These results indicate that the compound can effectively compete with histamine for binding to the H3 receptor, thereby influencing neurotransmitter release and potentially alleviating symptoms associated with conditions like narcolepsy and other CNS disorders .
Toxicological Studies
Toxicological assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation of its safety profile. Preliminary studies suggest moderate toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects.
Case Studies
Recent research has focused on the development of piperidine derivatives as multi-target ligands for various therapeutic applications. One study highlighted the efficacy of compounds similar to this compound in reducing food intake in animal models, suggesting potential applications in obesity treatment through appetite regulation via H3 receptor antagonism .
Example Case Study: Appetite Regulation
- Objective : Evaluate the effect on food intake.
- Method : Administration of the compound in a controlled environment.
- Results : Significant reduction in food consumption observed over a five-day period.
- : Supports the potential use of H3 receptor antagonists in appetite control therapies.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other piperidine derivatives. Below is a comparison with similar compounds:
| Compound Type | Unique Features | Potential Applications |
|---|---|---|
| Piperidine | Basic structure without substitutions | General pharmacological applications |
| Piperidinones | Different functional groups | Antidepressants |
| Spiropiperidines | Spirocyclic structure | Antipsychotic agents |
The presence of the pentyloxyethyl group enhances lipophilicity, potentially improving CNS penetration compared to simpler piperidines .
Q & A
Q. What are the common synthetic routes for 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves three steps: (1) preparation of the piperidine intermediate via hydrogenation of pyridine derivatives using catalysts like Pd/C; (2) ethoxylation using reagents such as ethylene oxide; (3) substitution with pentyloxyethyl groups under halogenation (e.g., Br₂ or Cl₂) or coupling reactions. Key conditions include inert atmospheres (N₂/Ar) for oxygen-sensitive steps, controlled temperatures (e.g., 0–60°C for ethoxylation), and pH adjustments during purification. Yield optimization requires strict stoichiometric control and intermediate characterization via TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., N₂) at 2–8°C, away from moisture and light. Use desiccants like silica gel to prevent hydrolysis. For handling, employ fume hoods with HEPA filters, nitrile gloves, and ANSI-approved goggles. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can identify decomposition pathways, such as oxidation or hydrolysis, which inform storage protocols .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the piperidine ring substitution pattern and pentyloxyethyl chain integration. High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). FT-IR identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). For purity assessment, combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity or interactions of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate reaction energetics (e.g., activation barriers for substitution reactions). Tools like Gaussian or ORCA can model transition states. Molecular dynamics (MD) simulations (e.g., GROMACS) predict solvation effects and ligand-receptor binding affinities in biological studies. Pair computational results with experimental validation (e.g., kinetic studies) to refine models .
Q. What strategies are recommended for resolving discrepancies in reported toxicity or stability data of piperidine derivatives like this compound?
- Methodological Answer : Conduct cross-laboratory validation using standardized protocols (e.g., OECD guidelines for acute toxicity). For stability contradictions, perform stress testing under varied conditions (pH, temperature) with LC-MS monitoring. Compare degradation products with reference standards. Use meta-analysis of existing literature to identify confounding variables (e.g., impurities, storage history) .
Q. How can researchers design experiments to investigate the stereochemical effects on the biological activity of this compound analogs?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Test activity in in vitro assays (e.g., receptor binding assays) with controls for enantiomeric excess. Use X-ray crystallography or circular dichroism (CD) to correlate stereochemistry with bioactivity. Computational docking (AutoDock Vina) can predict binding modes of stereoisomers .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the solubility of this compound in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility using standardized methods (e.g., shake-flask technique with HPLC quantification). Control variables include temperature (±0.1°C), solvent purity (HPLC-grade), and equilibration time (24–72 hours). Compare results with computational predictions (e.g., COSMO-RS solvation models). Discrepancies may arise from polymorphic forms or hydrate formation, which can be characterized via powder XRD .
Safety and Regulatory Compliance
Q. What are the critical safety protocols for handling this compound in high-temperature reactions?
- Methodological Answer : Use explosion-proof reactors with pressure relief valves. Monitor exothermic reactions via in-line IR thermography. For spills, neutralize with vermiculite or sand, then dispose as hazardous waste (EPA/DOT guidelines). Emergency protocols include drench showers and eyewash stations (ANSI Z358.1 compliance). Document risk assessments using NFPA hazard diamonds (health: 2, flammability: 1, reactivity: 0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
